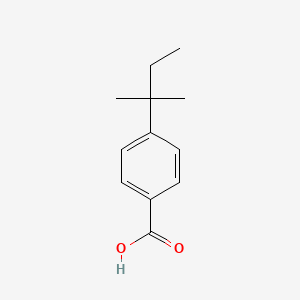

4-(2-Methylbutan-2-yl)benzoic acid

描述

Overview of Benzoic Acid Scaffolds in Organic Synthesis

The benzoic acid scaffold, a simple aromatic carboxylic acid, is a fundamental motif in organic synthesis. youtube.com Its utility stems from the reactivity of both the aromatic ring and the carboxylic acid functional group. The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at different positions, which in turn modulates the electronic and steric properties of the molecule. youtube.com The carboxylic acid group itself can be readily transformed into a variety of other functional groups, including esters, amides, acid chlorides, and alcohols, making it a gateway to a diverse range of chemical entities. hmdb.cadocbrown.infodocbrown.info

Significance of Alkyl-Substituted Benzoic Acids

Among the various classes of substituted benzoic acids, those bearing alkyl groups are of particular interest. The introduction of an alkyl substituent onto the benzene ring can significantly influence the molecule's physical and chemical properties. For instance, alkyl groups, being electron-donating, can affect the acidity of the carboxylic acid group. hmdb.ca Furthermore, the size and branching of the alkyl chain can introduce steric hindrance, which can direct the regioselectivity of subsequent reactions and influence the packing of molecules in the solid state. These properties make alkyl-substituted benzoic acids valuable in the synthesis of pharmaceuticals, polymers, and liquid crystals. nist.govnih.gov For example, the incorporation of specific alkyl groups can tune the mesomorphic properties of benzoic acid derivatives, making them suitable for applications in liquid crystal displays. researchgate.netresearchgate.net

Research Context of 4-(2-Methylbutan-2-yl)benzoic acid within Carboxylic Acid Chemistry

Within the broad family of alkyl-substituted benzoic acids, this compound, also known as 4-(tert-amyl)benzoic acid, is a subject of scientific interest due to its specific structural features. The presence of a bulky tert-amyl group at the para position of the benzoic acid scaffold imparts distinct properties to the molecule. This particular substitution pattern is explored in various research domains, including the development of new synthetic methodologies and the investigation of structure-property relationships in materials science. While detailed research findings exclusively focused on this compound are not extensively documented in publicly available literature, its synthesis and properties can be understood through the lens of well-established principles of organic chemistry and by analogy to similar structures like 4-tert-butylbenzoic acid.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C12H16O2 | docbrown.info |

| Molecular Weight | 192.25 g/mol | docbrown.info |

| Predicted XLogP3 | 3.8 | docbrown.info |

| Predicted Hydrogen Bond Donor Count | 1 | docbrown.info |

| Predicted Hydrogen Bond Acceptor Count | 2 | docbrown.info |

| Predicted Rotatable Bond Count | 2 | docbrown.info |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the two methyl groups of the tert-amyl substituent. The aromatic protons would likely appear as two doublets in the region of 7.5-8.1 ppm, characteristic of a para-substituted benzene ring. The ethyl group would exhibit a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The two equivalent methyl groups of the tert-amyl substituent would give a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the tert-amyl group. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-180 ppm. The aromatic carbons would show four distinct signals due to the para-substitution. The quaternary carbon and the other carbons of the tert-amyl group would also have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group would be observed around 1700 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C=C stretching vibrations for the aromatic ring, would be present. docbrown.infoquora.com

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the tert-amyl substituent.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, primarily relying on established methods for the formation of carbon-carbon bonds on an aromatic ring and the introduction or modification of the carboxylic acid functionality.

Friedel-Crafts Acylation/Alkylation Routes

A common and effective method for introducing an alkyl group onto a benzene ring is the Friedel-Crafts reaction. chemistrysteps.comresearchgate.net

Friedel-Crafts Alkylation: This approach would involve the reaction of benzene with a suitable tert-amyl halide (e.g., 2-chloro-2-methylbutane) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). youtube.comcerritos.edu This would yield 4-(tert-amyl)benzene. Subsequent oxidation of the methyl group of a co-reactant like toluene (B28343) is not directly applicable here. A more direct approach would be the oxidation of the tert-amylbenzene (B1361367) itself, though this is generally not a straightforward transformation.

Friedel-Crafts Acylation: A more reliable method involves the Friedel-Crafts acylation of tert-amylbenzene with an appropriate acylating agent, which is then converted to the carboxylic acid. researchgate.netrsc.org Alternatively, acylation of a simpler aromatic compound followed by the introduction of the tert-amyl group could be considered, though this is less direct. A patent describes the synthesis of 2-(4'-tert-amylbenzoyl)benzoic acid via the Friedel-Crafts acylation of tert-amylbenzene with phthalic anhydride (B1165640). cerritos.edu

Grignard Reagent-Based Syntheses

The use of Grignard reagents provides another powerful tool for the synthesis of substituted benzoic acids. hmdb.canih.govrsc.org

Carboxylation of a Grignard Reagent: This method would start with the preparation of a Grignard reagent from 1-bromo-4-(2-methylbutan-2-yl)benzene. This is achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent. nih.gov The resulting Grignard reagent, 4-(2-methylbutan-2-yl)phenylmagnesium bromide, is then reacted with carbon dioxide (dry ice), followed by an acidic workup to yield the desired this compound. hmdb.carsc.org

Oxidation of Alkylbenzene Precursors

The oxidation of a suitable alkyl-substituted benzene is a common route to benzoic acids. For this specific compound, one could envision the synthesis of 4-(2-Methylbutan-2-yl)toluene and subsequent oxidation of the methyl group to a carboxylic acid. However, the synthesis of the starting toluene derivative might be as complex as the direct routes to the final product. A more direct precursor would be 4-(2-methylbutan-2-yl)benzaldehyde, which could be oxidized to the carboxylic acid.

Reactivity and Potential Transformations of this compound

The chemical reactivity of this compound is primarily dictated by its carboxylic acid functionality.

Esterification Reactions

Like other carboxylic acids, this compound can undergo esterification when reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid. nist.govderpharmachemica.comnist.gov This reaction is an equilibrium process and can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. nist.gov The resulting esters are often valuable as intermediates in further synthetic transformations.

Amide Formation

The carboxylic acid can be converted into an amide by reaction with an amine. researchgate.net This transformation typically proceeds via an activated carboxylic acid derivative, such as an acid chloride. The acid chloride can be prepared by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. hmdb.cadocbrown.info The subsequent reaction of the acid chloride with a primary or secondary amine yields the corresponding amide. docbrown.info

Reduction of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield [4-(2-methylbutan-2-yl)phenyl]methanol.

Structure

3D Structure

属性

IUPAC Name |

4-(2-methylbutan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-12(2,3)10-7-5-9(6-8-10)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFAAVQQUYFOTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20129-71-9 | |

| Record name | 4-(2-methylbutan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 4 2 Methylbutan 2 Yl Benzoic Acid and Analogues

Established Synthetic Pathways for Benzoic Acid Derivatives

The creation of benzoic acid and its various forms relies on several well-established chemical reactions. These methods provide the foundational knowledge for developing more specific synthetic routes.

Carboxylation and Oxidation Approaches

A primary method for synthesizing benzoic acids is through the oxidation of alkylbenzenes. For instance, toluene (B28343) can be oxidized to benzoic acid using strong oxidizing agents like potassium permanganate (B83412) or through catalytic liquid-phase air oxidation. alfa-chemistry.com The latter industrial process often employs catalysts such as cobalt acetate (B1210297) at elevated temperatures and pressures to achieve high yields of benzoic acid. alfa-chemistry.com

Another approach involves the carboxylation of an organometallic reagent, such as a Grignard reagent, derived from an aryl halide. This method introduces a carboxylic acid group onto the aromatic ring.

Friedel-Crafts Alkylation Precursors in Benzoic Acid Synthesis

The Friedel-Crafts reaction is a fundamental method for attaching alkyl groups to an aromatic ring. beilstein-journals.orgcerritos.eduedubirdie.com This reaction typically involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). beilstein-journals.orgcerritos.edu The tert-amyl group, or 2-methylbutan-2-yl group, can be introduced onto a benzene (B151609) ring through the reaction of benzene with 2-methyl-2-butanol (B152257) or tert-amyl chloride in the presence of a Lewis acid. chemicalbook.com The resulting tert-amylbenzene (B1361367) serves as a key precursor for the synthesis of 4-(2-methylbutan-2-yl)benzoic acid. nih.govsigmaaldrich.comvinatiorganics.com

The Friedel-Crafts acylation, a related reaction, can also be employed. For example, the reaction of tert-amylbenzene with phthalic anhydride (B1165640) in the presence of a catalyst like aluminum chloride or an ionic liquid yields 2-(4'-tert-amylbenzoyl)benzoic acid. prepchem.comgoogle.comgoogle.com This intermediate can then be further processed to obtain other derivatives.

Targeted Synthesis of this compound

The specific synthesis of this compound builds upon the general principles of benzoic acid synthesis, with a focus on creating the desired substitution pattern.

Precursor Synthesis and Functional Group Transformations

The synthesis of the target molecule often begins with the creation of a suitably substituted aromatic precursor, which is then converted to the final benzoic acid product.

A key intermediate in the synthesis of this compound is 4-(2-methylbutan-2-yl)benzaldehyde. nih.gov This aldehyde can be prepared through various methods, including the oxidation of the corresponding alcohol, 4-(2-methylbutan-2-yl)benzyl alcohol. The synthesis of this alcohol can be achieved through a multi-step process starting from commercially available materials.

The selective oxidation of toluene derivatives can also lead to the formation of benzaldehydes. mdpi.com For example, the oxidation of toluene can be controlled to favor the production of benzaldehyde (B42025) over benzoic acid by adjusting reaction conditions and catalysts. mdpi.com

Once the substituted benzaldehyde, such as 4-(2-methylbutan-2-yl)benzaldehyde, is obtained, it can be oxidized to the corresponding benzoic acid. researchgate.netsemanticscholar.org This oxidation can be achieved using various oxidizing agents, including potassium permanganate, under phase transfer catalysis conditions. researchgate.netsemanticscholar.org The use of phase transfer catalysts allows for the reaction to occur efficiently between reactants in different phases (e.g., an aqueous oxidant and an organic substrate). researchgate.netsemanticscholar.org Oxygen can also be used as an oxidant, sometimes with the aid of catalysts, to convert benzaldehydes to benzoic acids. researchgate.net

The following table summarizes some of the key reactions and intermediates involved in the synthesis of this compound and its analogues.

| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type | Reference(s) |

| Toluene | Cobalt Acetate, Air | Benzoic Acid | Oxidation | alfa-chemistry.com |

| Benzene | 2-Methyl-2-butanol, AlCl₃ | tert-Amylbenzene | Friedel-Crafts Alkylation | chemicalbook.com |

| tert-Amylbenzene | Phthalic Anhydride, AlCl₃ | 2-(4'-tert-amylbenzoyl)benzoic acid | Friedel-Crafts Acylation | prepchem.comgoogle.comgoogle.com |

| 4-(2-Methylbutan-2-yl)benzyl alcohol | Oxidizing Agent | 4-(2-Methylbutan-2-yl)benzaldehyde | Oxidation | |

| 4-(2-Methylbutan-2-yl)benzaldehyde | Potassium Permanganate | This compound | Oxidation | researchgate.netsemanticscholar.org |

Regioselective Alkylation Strategies for Aromatic Carboxylic Acids

Regioselective alkylation allows for the precise placement of alkyl groups on an aromatic ring, a critical step in synthesizing specific isomers of substituted benzoic acids.

One notable strategy is the carboxylate-directed hydroarylation of benzoic acids with olefins in the presence of a ruthenium catalyst. nih.gov This method, utilizing [RuCl2(p-cym)]2 and Li3PO4 as a base in water, facilitates the C-H alkylation of both electron-rich and electron-deficient benzoic acids to yield 2-alkylbenzoic acids. nih.gov The process is significant because the carboxylate group, which is widely available, can be removed or used for further chemical modifications. nih.gov Mechanistic studies have indicated that this transformation proceeds through a ruthenacycle intermediate. nih.gov

Another approach involves organic photoredox catalysis, where arene cation radicals react with diazoacetate derivatives to form sp²–sp³ coupled products with moderate to good regioselectivity. nih.gov This method presents an advancement over traditional methods that use highly reactive metallocarbene intermediates, which often require directing groups or an excess of the aromatic substrate to achieve selectivity. nih.gov

Furthermore, computational studies using density functional theory (DFT) have shed light on the mechanisms and regioselectivities of Ru(II)-catalyzed decarboxylative C–H alkenylation of aryl carboxylic acids with alkynes. acs.org These studies reveal that the reaction cycle includes carboxylate-directed C–H activation, alkyne insertion, decarboxylation, and protonation. acs.org The chemoselectivity of the reaction can be influenced by factors such as the length of the tether and the polarity of the solvent. acs.org

Directed Ortho-Metalation in Benzoic Acid Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic compounds. In the context of benzoic acids, the carboxylate group can direct metalation to the ortho position.

A significant advancement in this area is the directed ortho-metalation of unprotected benzoic acids. organic-chemistry.orgacs.orgnih.govacs.org For instance, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at -78 °C results in deprotonation exclusively at the position ortho to the carboxylate group. organic-chemistry.orgacs.orgnih.govacs.org Interestingly, a change in the reagent to n-BuLi/t-BuOK can reverse this regioselectivity. organic-chemistry.orgacs.orgnih.govacs.org This methodology provides a one-pot preparation for various 3- and 6-substituted 2-methoxybenzoic acids, which are otherwise difficult to access. acs.orgnih.gov The utility of this method has been demonstrated in the synthesis of lunularic acid. organic-chemistry.orgacs.org

While the carboxylate group is an effective directing group, the ester moiety can also direct ortho-lithiation, although it can be complicated by nucleophilic attack at the carbonyl group. oup.com Research has shown that a combination of the ester and a halogeno group can promote the deprotonation of 3-halobenzoic acid esters, leading to the synthesis of sterically congested 2-(arylthio)-3-halobenzoic acid esters, which are precursors to thioxanthones. oup.com

Derivatization Methods for this compound

Once synthesized, this compound can undergo various derivatization reactions to produce a range of functional analogues.

Esterification Reactions

Esterification is a common derivatization of carboxylic acids. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. youtube.com For benzoic acid, reaction with methanol (B129727) and a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid yields methyl benzoate (B1203000). youtube.comtcu.edu The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu

A patent describes the esterification of 4-bromo-2-methylbenzoic acid with methanol using sulfuric acid as a catalyst to produce the corresponding methyl ester. google.com Another study reports the synthesis of various benzoic acid esters, including [4-(2-methylbutyl)phenyl] 4-pentylbenzoate and benzoic acid, 4-methylpent-2-yl ester. nih.govnist.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Benzoic Acid | Methanol | Sulfuric Acid | Methyl Benzoate | tcu.edu |

| 4-Bromo-2-methylbenzoic acid | Methanol | Sulfuric Acid | Methyl 4-bromo-2-methylbenzoate | google.com |

Amidation Reactions

Amidation of benzoic acids leads to the formation of benzamides. A notable development is the direct C-H amidation of benzoic acids to introduce meta- and para-amino groups through a tandem decarboxylation process. ibs.re.kr This involves an initial Ir-catalyzed C-H amidation of the benzoic acid with a sulfonyl azide, which occurs with high efficiency and functional group compatibility. ibs.re.kr The subsequent protodecarboxylation of the ortho-amidated benzoic acid intermediate is catalyzed by palladium or copper, yielding meta- or para-substituted (N-sulfonyl)aniline derivatives. ibs.re.kr This tandem process can be conveniently performed in one pot. ibs.re.kr

Late-stage amination of drug-like benzoic acids has also been achieved using directed iridium-catalyzed C-H activation, providing access to anilines and drug conjugates. nih.gov

Formation of Acid Chlorides as Intermediates

Acid chlorides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of other derivatives like esters and amides. wikipedia.org The conversion of a carboxylic acid to an acyl chloride involves replacing the -OH group of the carboxylic acid with a chlorine atom. libretexts.orgchemguide.co.uk

Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). libretexts.orgchemguide.co.uk

Thionyl chloride (SOCl₂): This reaction produces the acyl chloride along with sulfur dioxide and hydrogen chloride gases, which simplifies purification. libretexts.orgchemguide.co.uk The reaction can be catalyzed by dimethylformamide (DMF). wikipedia.org

Phosphorus(V) chloride (PCl₅): This solid reagent reacts with carboxylic acids to form the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. libretexts.orgchemguide.co.uk

Phosphorus(III) chloride (PCl₃): This liquid reagent yields the acyl chloride and phosphorous acid (H₃PO₃). libretexts.orgchemguide.co.uk

The resulting acyl chloride can typically be purified by fractional distillation. libretexts.orgchemguide.co.uk

| Carboxylic Acid | Reagent | Products | Reference |

| R-COOH | SOCl₂ | R-COCl + SO₂ + HCl | libretexts.org |

| R-COOH | PCl₅ | R-COCl + POCl₃ + HCl | libretexts.org |

| 3 R-COOH | PCl₃ | 3 R-COCl + H₃PO₃ | libretexts.org |

Catalytic Approaches in Substituted Benzoic Acid Synthesis

Catalytic methods offer efficient and environmentally benign routes to substituted benzoic acids. The liquid-phase aerobic oxidation of substituted toluenes is a significant industrial method. A composite catalyst containing cobalt and manganese salts is often employed for this transformation. google.com

A continuous synthesis method for substituted benzoic acids involves the continuous input of an organic substrate and oxygen into a reactor in the presence of a catalyst and an organic solvent. wipo.int This approach is considered safer and more efficient than batch reactions. wipo.int

Zeolite catalysts, such as HZSM-5, have been used for the regioselective acylation of anisole (B1667542) with carboxylic acids. This reaction can yield either the phenyl carboxylic ester or the 4-acyl anisole depending on the reaction temperature.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Methylbutan 2 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a precise map of the atomic connectivity can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(2-methylbutan-2-yl)benzoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons, the carboxylic acid proton, and the protons of the 2-methylbutan-2-yl substituent.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically in the range of δ 10-13 ppm, due to its acidic nature and hydrogen bonding. rsc.orgrsc.org

The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. Two doublets are anticipated, one for the two protons ortho to the carboxylic acid group (H-3 and H-5) and another for the two protons ortho to the alkyl group (H-2 and H-6). Based on data from similar compounds like 4-methylbenzoic acid, where the aromatic protons appear around δ 7.29-7.84 ppm, a similar range is expected for the target molecule. rsc.org

The 2-methylbutan-2-yl group will present three distinct signals:

A triplet for the methyl protons (-CH₃) of the ethyl group, integrating to three protons.

A quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group, integrating to two protons, coupled to the adjacent methyl group.

A singlet for the two equivalent methyl groups attached to the quaternary carbon, integrating to six protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic Protons (H-2, H-6) | ~7.9 | Doublet | 2H |

| Aromatic Protons (H-3, H-5) | ~7.4 | Doublet | 2H |

| Methylene (-CH₂-) | ~1.6 | Quartet | 2H |

| Geminal Methyls (2 x -CH₃) | ~1.3 | Singlet | 6H |

| Terminal Methyl (-CH₃) | ~0.8 | Triplet | 3H |

Note: Predicted values are based on the analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carboxylic carbon, the aromatic carbons, and the aliphatic carbons of the substituent.

The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing at a chemical shift of approximately δ 172 ppm. rsc.org The aromatic carbons will show four distinct signals due to the symmetry of the 1,4-disubstituted ring. docbrown.info The quaternary carbon attached to the carboxylic acid (C-1) and the quaternary carbon attached to the alkyl group (C-4) will have characteristic chemical shifts. The carbons ortho (C-2, C-6) and meta (C-3, C-5) to the carboxylic acid group will each give a single signal.

The carbons of the 2-methylbutan-2-yl group will also be resolved. The quaternary carbon directly attached to the benzene ring will have a specific chemical shift, as will the methylene carbon and the three methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | ~172 |

| Aromatic C -4 (attached to alkyl) | ~155 |

| Aromatic C -2, C -6 | ~129 |

| Aromatic C -3, C -5 | ~125 |

| Aromatic C -1 (attached to COOH) | ~128 |

| Quaternary Alkyl C | ~38 |

| Methylene (-C H₂-) | ~32 |

| Geminal Methyls (2 x -C H₃) | ~28 |

| Terminal Methyl (-C H₃) | ~9 |

Note: Predicted values are based on the analysis of structurally similar compounds like 4-(tert-butyl)benzoic acid. rsc.org

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR are primary tools for structural assignment, advanced NMR techniques could provide deeper insights into the stereochemistry and conformational dynamics of this compound. Techniques such as Correlation Spectroscopy (COSY) would confirm the coupling between the methylene and methyl protons of the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be invaluable in definitively assigning the proton and carbon signals, especially for the closely spaced aromatic resonances and the carbons of the alkyl substituent.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to investigate the through-space interactions between protons. This could reveal the preferred rotational conformation of the 2-methylbutan-2-yl group relative to the plane of the benzene ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule, providing characteristic signatures of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring. A study on 4-butylbenzoic acid provides a good reference for the expected vibrational modes. nih.gov

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. researchgate.net The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp band around 1680-1700 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the 2-methylbutan-2-yl group will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically result in several bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid dimer) | Broad, Strong |

| ~2960 | C-H stretch (aliphatic) | Medium-Strong |

| ~1700 | C=O stretch (carboxylic acid) | Strong |

| ~1600, ~1500, ~1450 | C=C stretch (aromatic) | Medium |

| ~1300 | C-O stretch / O-H bend | Medium |

| ~920 | O-H bend (out-of-plane, dimer) | Broad, Medium |

Note: Predicted values are based on the analysis of structurally similar compounds. nih.govresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretching vibrations are strong in the IR spectrum, they are often weaker in the Raman spectrum. Conversely, the symmetric vibrations and vibrations of non-polar bonds, such as the C-C bonds of the aromatic ring and the alkyl substituent, are typically strong in the Raman spectrum.

For this compound, the FT-Raman spectrum would be expected to show a strong band for the symmetric stretching of the benzene ring around 1600 cm⁻¹. The C-C stretching vibrations of the alkyl group would also be prominent. A study on 4-butylbenzoic acid showed that the spectra can be interpreted in terms of fundamental modes, combinations, and overtone bands. nih.govcapes.gov.br

Table 4: Predicted FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3060 | C-H stretch (aromatic) | Strong |

| ~2960 | C-H stretch (aliphatic) | Strong |

| ~1610 | C=C stretch (aromatic, symmetric) | Very Strong |

| ~1200 | C-C stretch (alkyl) | Medium |

| ~850 | Ring breathing mode | Strong |

Note: Predicted values are based on the analysis of structurally similar compounds. nih.govcapes.gov.br

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable insights into the conjugated systems of molecules. For this compound, the benzoic acid chromophore is the primary determinant of its electronic absorption and emission properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands originating from the electronic transitions within the benzene ring and the carboxyl group. Benzoic acid and its derivatives typically exhibit three main absorption bands: the E-band (around 190-200 nm), the B-band (around 230 nm), and the C-band (around 270-280 nm), which arises from a π → π* transition of the benzene ring and is often referred to as the benzenoid band.

The presence of the tert-amyl (2-methylbutan-2-yl) substituent, an alkyl group, is expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzoic acid. The solvent environment and the pH of the solution can also significantly influence the UV-Vis spectrum. In acidic conditions, the carboxylic acid group remains protonated, while in basic conditions, it exists as the carboxylate anion. This change in ionization state alters the electronic distribution within the molecule, typically leading to a blue shift (hypsochromic shift) of the C-band for the deprotonated species.

Table 1: Expected UV-Vis Absorption Maxima for this compound

| Band | Expected Wavelength (λmax) | Transition Type |

|---|---|---|

| B-band | ~230-235 nm | π → π* |

| C-band | ~275-285 nm | π → π* (benzenoid) |

Note: The exact λmax values can vary depending on the solvent and pH.

Fluorescence Spectroscopy

Fluorescence spectroscopy can provide information about the excited state of a molecule. While benzoic acid itself is only weakly fluorescent at room temperature in solution, its derivatives can exhibit fluorescence. The fluorescence properties of this compound would be dependent on the efficiency of intersystem crossing to the triplet state versus radiative decay from the singlet excited state. The fluorescence quenching of benzoic acid has been observed to occur via a hydrogen-bonding mechanism in molecules capable of forming such bonds. rsc.org The emission spectrum, if observed, would typically be a mirror image of the longest wavelength absorption band.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The predicted monoisotopic mass of this compound (C12H16O2) is 192.11503 Da. HRMS can detect this mass with a high degree of precision, confirming the molecular formula. In addition to the molecular ion [M]+•, HRMS can identify various adducts, such as [M+H]+, [M+Na]+, and [M-H]-, which are commonly formed in soft ionization techniques like electrospray ionization (ESI).

The fragmentation pattern in HRMS provides further structural confirmation. For this compound, key fragmentation pathways would involve the loss of the carboxylic acid group and cleavage of the tert-amyl substituent. The primary fragmentation is expected to be the loss of the hydroxyl radical (•OH) to form the acylium ion, followed by the loss of carbon monoxide (CO). Another significant fragmentation would be the cleavage of the tert-amyl group.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 193.12232 |

| [M+Na]+ | 215.10426 |

| [M-H]- | 191.10776 |

| [M+NH4]+ | 210.14886 |

| [M+K]+ | 231.07820 |

Data sourced from PubChem. uni.lu

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Description |

|---|---|---|

| 192 | [C12H16O2]+• | Molecular Ion |

| 175 | [C12H15O]+ | Loss of •OH |

| 147 | [C11H15]+ | Loss of •COOH |

| 135 | [C8H7O2]+ | Cleavage of tert-amyl group |

| 119 | [C8H7O]+ | Loss of H2O from m/z 137 |

| 91 | [C7H7]+ | Tropylium ion |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Adduct Analysis

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids like this compound by GC-MS can be challenging due to their polarity and potential for thermal degradation in the injector port. To overcome these issues, derivatization is often employed to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative.

Common derivatization reagents for carboxylic acids include diazomethane (B1218177) for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) esters. Following derivatization, the resulting compound can be readily analyzed by GC-MS. The gas chromatogram will provide information on the purity of the sample, while the mass spectrum of the derivative will show a characteristic molecular ion and fragmentation pattern, confirming the identity of the original compound.

Computational and Theoretical Investigations of 4 2 Methylbutan 2 Yl Benzoic Acid

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the molecular geometry and electronic properties of organic compounds.

Geometry Optimization and Conformational Analysis

A crucial first step in the computational analysis of a molecule like 4-(2-Methylbutan-2-yl)benzoic acid is geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy state of the molecule. For a molecule with flexible components, such as the tert-amyl group and the carboxylic acid group, a conformational analysis would be performed. This involves identifying the different possible spatial arrangements (conformers) and determining their relative stabilities. This is often achieved by rotating the single bonds and calculating the energy of each resulting conformation. The most stable conformer, or global minimum, is then used for further analysis. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the conformation of the alkyl substituent are key parameters to investigate.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the carboxylic acid group, while the LUMO would likely be distributed over the aromatic system and the carbonyl group.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: Specific values for this compound are not available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attacks. Different colors on the MEP map indicate different potential values. Typically, red regions represent areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the acidic hydrogen atom.

Quantum Chemical Descriptors and Reactivity Indices

From the results of DFT calculations, various quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of their strength. For this compound, NBO analysis could reveal the extent of electron delocalization between the benzene ring, the carboxylic acid group, and the tert-amyl substituent, providing information on the electronic effects of the alkyl group.

A representative data table for NBO analysis would include:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| e.g., C-C | e.g., C-C | Value |

| e.g., LP(O) | e.g., C-O | Value |

Note: Specific values for this compound are not available in the searched literature.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a method used to analyze the electron density distribution in a molecule. It allows for the characterization of chemical bonds based on the properties of the electron density at the bond critical points (BCPs). Parameters such as the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)) at the BCP provide information about the nature of the chemical bond (e.g., covalent, ionic, hydrogen bond). For this compound, AIM analysis could be used to characterize the C-C bonds within the benzene ring and the alkyl group, the C-O and O-H bonds of the carboxylic acid, and any potential intramolecular interactions.

A typical AIM analysis data table would present:

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| e.g., C-C | Value | Value | Value |

| e.g., O-H | Value | Value | Value |

Note: Specific values for this compound are not available in the searched literature.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis

RDG and NCI analyses are powerful computational tools used to visualize and understand weak, non-covalent interactions within a molecule and between molecules. researchgate.netresearchgate.netmdpi.comscielo.org.mx These interactions, such as van der Waals forces and hydrogen bonds, are crucial for determining the three-dimensional structure (conformation), crystal packing, and interaction with other molecules. The analysis involves calculating the electron density and its gradient to identify regions of interaction, which are then typically color-coded to distinguish between attractive and repulsive forces. researchgate.netmdpi.com For many organic molecules, these studies provide critical data on molecular stability and intermolecular bonding. nih.govresearchgate.net However, no specific RDG or NCI analysis has been published for this compound.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting experimental spectroscopic data.

Studies on Non-Linear Optical (NLO) Activity

NLO materials have applications in telecommunications and optical computing. Computational chemistry can predict the NLO properties of a molecule by calculating its hyperpolarizability. Molecules with significant charge transfer and extended π-electron systems often exhibit NLO activity. Although other benzoic acid derivatives have been investigated for their NLO potential, jocpr.com there is no available research on the NLO properties of this compound.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the conformational flexibility and dynamics of a molecule. ucl.ac.uk This is particularly useful for understanding how a molecule behaves in different environments, such as in solution, and for studying its interaction with biological targets. uq.edu.au Such simulations can reveal the preferred shapes (conformations) of the molecule and the energy barriers between them. This type of detailed conformational analysis for this compound is absent from the current scientific literature.

Chemical Reactivity and Mechanistic Studies of 4 2 Methylbutan 2 Yl Benzoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is the primary site of reactivity in 4-(2-methylbutan-2-yl)benzoic acid, undergoing a variety of reactions typical of this functional group. These reactions are fundamental to the synthesis of its derivatives.

One of the most common reactions is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. The Fischer-Speier esterification is a classic example of this transformation. uni.luyoutube.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. youtube.comclearsynth.com The equilibrium nature of this reaction often requires the use of excess alcohol or the removal of water to drive the reaction towards the product. youtube.comorgsyn.org For instance, the reaction of this compound with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid would yield methyl 4-(2-methylbutan-2-yl)benzoate.

The carboxylic acid can also be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com This transformation is crucial for the synthesis of amides, esters, and other acyl derivatives under milder conditions than direct reactions with the carboxylic acid. The reaction with thionyl chloride, for example, produces 4-(2-methylbutan-2-yl)benzoyl chloride, along with gaseous byproducts HCl and SO₂, which drives the reaction to completion. google.comyoutube.com The resulting 4-(2-methylbutan-2-yl)benzoyl chloride is a versatile intermediate in organic synthesis. prepchem.com

Another key reaction of the carboxylic acid group is decarboxylation , the removal of the carboxyl group as carbon dioxide. While the decarboxylation of simple benzoic acids is generally difficult, it can be achieved under specific conditions, often involving high temperatures or the use of catalysts. nih.gov The presence of certain substituents can influence the ease of decarboxylation.

| Reaction Type | Reagents | Product | General Mechanism |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Nucleophilic Acyl Substitution youtube.comclearsynth.com |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride | Nucleophilic Acyl Substitution google.comyoutube.com |

| Decarboxylation | Heat, Catalyst | Arene | Elimination |

Reactivity of the Alkyl Substituent

The 4-(2-methylbutan-2-yl) group, a tertiary alkyl substituent also known as a tert-amyl group, exhibits its own characteristic reactivity, primarily involving reactions at the benzylic position, although it lacks a benzylic hydrogen.

A significant reaction of alkylbenzenes is oxidation of the side chain. However, the tert-amyl group in this compound lacks a hydrogen atom at the benzylic position (the carbon atom directly attached to the aromatic ring). This structural feature renders it resistant to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under typical conditions that would normally cleave the alkyl group to a carboxylic acid. youtube.com

While direct functionalization of the tertiary alkyl group is challenging, reactions involving the generation of radical intermediates can potentially lead to transformations. However, the stability of the tertiary radical that would be formed makes subsequent reactions less favorable compared to primary or secondary alkyl groups.

Aromatic Ring Reactivity and Electrophilic/Nucleophilic Substitution Patterns

The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity and rate of these reactions being significantly influenced by the two substituents.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of benzene and its derivatives. libretexts.org The reactivity of the aromatic ring towards electrophiles is governed by the electronic effects of the attached groups. The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director, deactivating the ring towards electrophilic attack. truman.edu Conversely, the 4-(2-methylbutan-2-yl) group is an electron-donating group and an ortho-, para-director, activating the ring.

| Substituent | Electronic Effect | Directing Effect |

| -COOH | Electron-withdrawing, Deactivating | Meta |

| -C(CH₃)₂CH₂CH₃ | Electron-donating, Activating | Ortho, Para |

Nucleophilic Aromatic Substitution (NAS) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.orggoogle.com The carboxylic acid group is not a sufficiently strong electron-withdrawing group to facilitate NAS on its own. However, derivatives of this compound, such as those where the carboxylic acid is converted to a more electron-withdrawing group or in the presence of other activating groups, could potentially undergo nucleophilic aromatic substitution.

Radical Reactions Involving Benzoic Acid Derivatives

The study of radical reactions provides another avenue for the functionalization of this compound and its derivatives. libretexts.org Benzoic acid derivatives can participate in radical reactions under specific conditions, often initiated by radical initiators or photochemically. nih.gov

One such reaction is radical bromination . While the tert-amyl group lacks a benzylic hydrogen, making it unreactive towards typical benzylic bromination with N-bromosuccinimide (NBS) and a radical initiator, radical reactions can still occur at other positions under more forcing conditions or with different radical sources.

Radical decarboxylation offers a pathway to generate aryl radicals from carboxylic acids. nih.gov These aryl radicals can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds. This approach could be a valuable tool for the derivatization of the aromatic ring of this compound.

Mechanistic Insights from Reaction Pathway Analysis

The analysis of reaction pathways provides a deeper understanding of the factors controlling the reactivity of this compound.

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. youtube.comclearsynth.com The subsequent nucleophilic attack by the alcohol, followed by proton transfers and the elimination of water, leads to the formation of the ester. youtube.com The steric hindrance from the bulky tert-amyl group is not expected to significantly affect the reactivity of the distant carboxylic acid group in this reaction.

In electrophilic aromatic substitution , the formation of the sigma complex (arenium ion) is the rate-determining step. libretexts.org The stability of this intermediate is influenced by the electronic effects of the substituents. The electron-donating tert-amyl group will stabilize the positive charge in the sigma complex when the electrophile attacks at the ortho or para positions relative to it. However, the significant steric bulk of the tert-amyl group will disfavor attack at the ortho positions, leading to a preference for substitution at the meta position relative to the deactivating carboxylic acid group.

Mechanistic studies on the radical reactions of benzoic acid derivatives have shown that the stability of the radical intermediates plays a crucial role in determining the reaction outcome. nih.gov For this compound, the formation of a tertiary radical on the alkyl side chain would be relatively stable, but its subsequent reactions might be limited. The generation of an aryl radical through decarboxylation opens up a range of possibilities for further functionalization.

4 2 Methylbutan 2 Yl Benzoic Acid As a Chemical Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Organic Molecules

The strategic positioning of the tert-amyl and carboxylic acid groups on the benzene (B151609) ring makes 4-(2-Methylbutan-2-yl)benzoic acid a versatile reagent for the synthesis of intricate molecular architectures.

Synthesis of Heterocyclic Derivatives (e.g., Quinazolinones)

A notable application of this compound is in the synthesis of heterocyclic compounds, particularly quinazolinone derivatives. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities. In one synthetic approach, this compound is used as a key starting material for the preparation of quinazolinone and thienopyrimidinone derivatives that act as modulators of the P2X7 receptor, which is implicated in inflammatory responses. The synthesis involves the coupling of the benzoic acid with an appropriate amine to form an amide, followed by cyclization to yield the quinazolinone core.

Precursor for Benzoate (B1203000) Esters

The carboxylic acid functionality of this compound allows for its straightforward conversion into a variety of benzoate esters. This esterification is a fundamental transformation in organic synthesis, enabling the modification of the compound's physical and chemical properties. These esters can serve as intermediates in the synthesis of more complex molecules or as final products with applications in materials science and as fragrances.

Scaffold for Medicinal Chemistry Research

The lipophilic tert-amyl group combined with the synthetically adaptable benzoic acid moiety makes this compound an attractive scaffold for the design and synthesis of new therapeutic agents.

Intermediate in Analog Synthesis for Target-Based Studies

In the pursuit of novel drugs, medicinal chemists often synthesize a series of related compounds, or analogs, to explore the structure-activity relationship (SAR) for a particular biological target. This compound serves as a valuable intermediate in the generation of such analog libraries. For instance, it has been utilized in the preparation of substituted pyrazole (B372694) derivatives that function as glucokinase activators. These compounds have potential applications in the treatment of metabolic disorders like type 2 diabetes. The general synthetic scheme involves the reaction of 4-(2-methylbutan-2-yl)benzoyl chloride, derived from the parent benzoic acid, with a pyrazole derivative.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focusing on "Green Chemistry" to develop more environmentally friendly processes. brazilianjournals.com.brbrazilianjournals.com.br This involves creating synthesis methods that are cost-effective, efficient, and ecologically sustainable. brazilianjournals.com.br For aromatic carboxylic acids, this includes exploring routes that utilize renewable starting materials, such as those derived from biomass. escholarship.org Research into lignin-based benzoic acid derivatives, for example, aims to provide a sustainable pathway for producing active pharmaceutical ingredients and other fine chemicals. rsc.org

Key areas of future research for the sustainable synthesis of 4-(2-methylbutan-2-yl)benzoic acid and similar compounds include:

Biomass-derived Feedstocks: Investigating the conversion of biomass, such as glucose-derived materials, into aromatic compounds like benzoic acid offers a renewable alternative to petroleum-based synthesis. escholarship.org

Green Catalysis: The development of novel, reusable catalysts is crucial. This includes heterogeneous catalysts, such as those based on magnetic nanoparticles, which can be easily separated and reused, minimizing waste. nih.govsciencedaily.com For instance, a urea–benzoic acid functionalized magnetic nanoparticle has been shown to be an effective catalyst for various organic reactions under mild, green conditions. nih.gov

Alternative Reaction Media: Moving away from hazardous organic solvents towards more benign alternatives like water is a key goal. brazilianjournals.com.br Research into reactions in aqueous environments at room temperature demonstrates the feasibility of this approach for benzoylation reactions. brazilianjournals.com.br

Energy Efficiency: Exploring synthetic methods that operate at lower temperatures and pressures, such as those employing ultrasonochemical solid-liquid phase transfer catalysis, can significantly reduce energy consumption. mdpi.org

A comparative table of traditional versus potential green synthetic approaches is presented below.

| Feature | Traditional Synthesis | Green Synthesis |

| Starting Materials | Petroleum-based (e.g., p-tert-butyltoluene) researchgate.netgoogle.com | Biomass-derived, renewable sources escholarship.org |

| Catalysts | Often single-use, potentially toxic metal catalysts (e.g., cobalt acetate) researchgate.netgoogle.com | Reusable, heterogeneous catalysts (e.g., functionalized magnetic nanoparticles) nih.govsciencedaily.com |

| Solvents | Often volatile and hazardous organic solvents | Water, or solvent-free conditions brazilianjournals.com.brnih.gov |

| Energy Input | Often requires high temperatures and pressures google.com | Milder reaction conditions, use of alternative energy sources (e.g., ultrasound) mdpi.org |

| Byproducts | Can generate significant waste | Aims to minimize waste through higher atom economy and catalyst recycling |

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming increasingly important. numberanalytics.com For reactions involving aromatic carboxylic acids, these methods provide invaluable insights into the formation of intermediates and the progression of the reaction.

Emerging techniques applicable to the study of this compound synthesis include:

In-situ FTIR and Raman Spectroscopy: These techniques can track the concentration of reactants, intermediates, and products in real-time. mt.comresearchgate.net For instance, in-situ infrared spectroscopy has been used to study the adsorption of aromatic carboxylic acids onto metal oxide surfaces from aqueous solutions. researchgate.net The characteristic C=O and O-H stretches of carboxylic acids are readily identifiable. oregonstate.edu

Time-Resolved Infrared (TRIR) Spectroscopy: This powerful tool allows researchers to study the dynamics of chemical reactions on ultrafast timescales, providing detailed information about reaction mechanisms and kinetics. numberanalytics.com

2D-IR Spectroscopy: This technique offers a deeper understanding of molecular interactions and structural changes that occur during a reaction. numberanalytics.com

In-situ NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to follow the course of a reaction and identify the structures of intermediates and products directly in the reaction mixture. acs.orgbohrium.comacs.org This has been applied to study the self-association of benzoic acid derivatives in solution. acs.orgbohrium.comacs.org

Hyphenated Methods: Combining techniques like chromatography with IR spectroscopy (chromatography-IR) allows for the separation of complex reaction mixtures followed by the specific identification of the components. numberanalytics.com

The application of these techniques can lead to a more thorough understanding of reactions like the Friedel-Crafts alkylation, a common method for synthesizing alkylated aromatic compounds. mt.comwikipedia.orgmasterorganicchemistry.com

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

For a compound like this compound and its derivatives, AI and ML can be applied in several ways:

Predicting Molecular Properties: Machine learning models can be trained to predict various properties of molecules, such as their biological activity or toxicity, based on their structure. acs.orgunisza.edu.my For example, ML models have been used to predict the Hammett's constants for substituted benzoic acid derivatives, which quantify the electronic effects of substituents. researchgate.netchemrxiv.org

Retrosynthesis Prediction: AI-driven tools can propose synthetic routes for a target molecule by working backward from the product to commercially available starting materials. engineering.org.cnresearchgate.net These systems learn from vast databases of known reactions to suggest plausible disconnections and precursor molecules. nih.govacs.org

Reaction Outcome Prediction: AI algorithms can predict the likely products of a chemical reaction given the reactants and conditions, which aids in the selection of optimal synthetic strategies. researchgate.net

Data Interpretation: AI can be integrated with spectroscopic techniques to analyze complex data and identify subtle patterns, enhancing the power of these analytical methods. spectroscopyonline.com

The table below summarizes some applications of AI and ML in the context of aromatic carboxylic acid research.

| Application Area | Description | Potential Impact on this compound Research |

| Property Prediction | Using ML models to predict physical, chemical, and biological properties from molecular structure. unisza.edu.myresearchgate.netchemrxiv.org | Faster screening of derivatives for desired properties without the need for synthesis and testing of every compound. |

| Retrosynthesis | AI algorithms suggest synthetic pathways for a target molecule. engineering.org.cnresearchgate.netnih.govacs.org | Identification of novel and more efficient synthetic routes to this compound. |

| Reaction Optimization | ML models can predict reaction outcomes and help identify optimal reaction conditions. researchgate.net | More efficient synthesis with higher yields and fewer byproducts. |

| Spectroscopic Data Analysis | AI-powered analysis of complex spectroscopic data. spectroscopyonline.com | Deeper insights from in-situ monitoring and other analytical techniques. |

Exploration of Novel Reactivity Patterns and Catalysis

The discovery of new reactions and catalytic systems continues to expand the toolkit of synthetic chemists. For this compound, research into novel reactivity could lead to more efficient methods for its synthesis and derivatization.

Future research in this area may focus on:

C-H Activation: Direct functionalization of C-H bonds is a highly sought-after transformation as it offers a more atom-economical approach to synthesis. Exploring C-H activation strategies for the direct introduction of the tert-amyl group onto benzoic acid would be a significant advancement.

Novel Cross-Coupling Reactions: The development of new catalysts for cross-coupling reactions, such as those using earth-abundant metals, can provide more sustainable and cost-effective methods for forming C-C bonds. sciencedaily.com Chiral catalysts can also be used to achieve enantioselective synthesis of related compounds. nih.gov

Photocatalysis: Using light to drive chemical reactions is a growing area of research. Photocatalysis could offer mild and selective methods for the synthesis and modification of aromatic carboxylic acids. acs.org

Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional batch reactors can offer better control over reaction parameters, improved safety, and easier scalability.

Multi-Scale Computational Modeling for Predictive Research

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at an atomic level. acs.org Multi-scale modeling, which combines different levels of theory to study systems at various complexities, is particularly promising.

For this compound, computational modeling can be used to:

Predict Molecular Properties: Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties, including molecular geometry, electronic structure, and spectroscopic parameters. acs.orgbohrium.com This information can help in the interpretation of experimental data.

Elucidate Reaction Mechanisms: Computational modeling can be used to map out the energy landscape of a reaction, identifying transition states and intermediates. nih.gov This is valuable for understanding reaction mechanisms and predicting selectivity.

Study Intermolecular Interactions: Molecular dynamics (MD) simulations can be used to study the behavior of molecules in solution or in the solid state. acs.orgbohrium.com This can provide insights into processes like self-association, crystallization, and interactions with biological targets. acs.orgbohrium.comacs.org For example, computational studies have been used to understand the binding preferences of benzoic acid derivatives to enzymes. nih.gov

Virtual Screening: By modeling the interaction of a library of virtual compounds with a biological target, computational methods can help to identify promising candidates for further experimental investigation. nih.gov

常见问题

Basic: What are the optimal synthetic routes for 4-(2-Methylbutan-2-yl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the 2-methylbutan-2-yl group onto the benzoic acid core. A plausible route includes:

- Step 1: Alkylation of 4-bromobenzoic acid with 2-methyl-2-butanol under acid catalysis (e.g., H₂SO₄) to form the tert-butyl-substituted intermediate.

- Step 2: Hydrolysis of the ester intermediate (if formed) using NaOH/EtOH under reflux to yield the carboxylic acid.

- Optimization: Reaction temperature (80–120°C), solvent choice (toluene or DCM), and stoichiometric ratios (1:1.2 for alcohol:acid) critically affect yield. Catalytic amounts of Lewis acids (e.g., AlCl₃) may enhance alkylation efficiency .

- Purity Control: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) removes unreacted starting materials.

Basic: How can spectroscopic techniques (NMR, IR) and crystallography confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- The tert-butyl group (2-methylbutan-2-yl) appears as a singlet at δ ~1.3 ppm (⁶H) for the two equivalent methyl groups and δ ~1.6 ppm (³H) for the central CH. The aromatic protons show splitting patterns consistent with para-substitution (e.g., doublets at δ ~7.8–8.2 ppm).

- IR: A strong O–H stretch (~2500–3000 cm⁻¹ for carboxylic acid) and C=O stretch (~1680–1700 cm⁻¹) confirm the acid functionality.

- Crystallography: Single-crystal X-ray diffraction (SHELX suite ) resolves steric effects of the bulky substituent. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 provide precise bond angles and torsional parameters.

Advanced: What strategies resolve discrepancies in crystallographic data refinement for bulky substituted benzoic acids?

Methodological Answer:

Discrepancies often arise from disordered tert-butyl groups or twinning. Key strategies include:

- Disorder Modeling: Split occupancy refinement for the tert-butyl moiety using PART instructions in SHELXL .

- Twinning Analysis: Hooft/Y parameter checks in PLATON to detect twinning. Apply TWIN/BASF commands in SHELXL for correction .

- Validation: Cross-verify with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions and packing efficiency .

- Case Study: For 4-(methylthio)benzoic acid derivatives, powder X-ray diffraction combined with DFT-optimized geometries resolved phase ambiguities .

Advanced: How does the steric bulk of the 2-Methylbutan-2-yl group influence the compound’s reactivity in electrophilic substitution?

Methodological Answer:

The tert-butyl group induces steric hindrance, directing electrophiles to the meta position relative to the carboxylic acid. Experimental evidence from similar compounds (e.g., 4-(3-Fluoro-4-methylphenyl)benzoic acid ) shows:

- Nitration: Yields predominantly meta-nitro derivatives under HNO₃/H₂SO₄ at 0–5°C.

- Sulfonation: Requires prolonged reaction times (24–48 hrs) with SO₃/H₂SO₄ due to reduced accessibility of the para position.

- Kinetic Studies: Hammett plots (σ⁺ values) correlate substituent bulk with reduced reaction rates (e.g., ρ = +2.1 for nitration in DCE).

Advanced: What computational methods predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for reactivity prediction .

- ADMET Prediction (SwissADME): Input SMILES to estimate logP (≈3.2), bioavailability (Lipinski score: 4/5), and blood-brain barrier permeability (low due to carboxylic acid).

- Molecular Docking (AutoDock Vina): Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding. The tert-butyl group may occupy hydrophobic subdomains (e.g., Sudlow site II) .

Advanced: How do competing reaction pathways affect the synthesis of this compound derivatives under varying pH conditions?

Methodological Answer:

- Acidic Conditions: Promote esterification (e.g., with methanol/H⁺) but risk decarboxylation at >100°C.

- Basic Conditions: Facilitate saponification of esters but may deprotonate the carboxylic acid, altering nucleophilicity.

- Case Study: Hydrolysis of analogous amides (e.g., N-(4-hydroxyphenyl)-2-methoxybenzamide) under 6M HCl yields 2-methoxybenzoic acid (90% yield) via acid-catalyzed cleavage .

- Mitigation: Use buffered conditions (pH 4–6) during alkylation to balance reactivity and stability.

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Methodological Answer:

- HPLC-MS (Agilent 1260/6545 Q-TOF):

- Column: C18 (2.1 × 50 mm, 1.8 µm).

- Mobile Phase: 0.1% formic acid in water/acetonitrile (gradient: 5–95% over 15 min).

- Impurity Profiling: Detect tert-butyl dehydration products (e.g., isobutylene derivatives) via m/z [M+H]+ = 179.1.

- Validation: Spike recovery tests (98–102%) and LOQ (0.01%) ensure compliance with ICH Q3A guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。